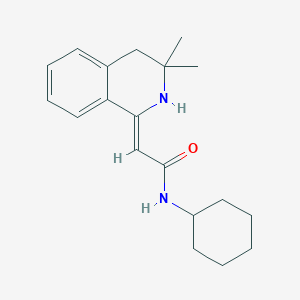
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diisobutylhexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diisobutylhexanamide, also known as Compound X, is a chemical compound that has been extensively studied for its potential applications in scientific research.
科学研究应用
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diisobutylhexanamide X has been studied for its potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound X has been shown to modulate the activity of certain ion channels, which are involved in the transmission of electrical signals in the brain. This makes this compound X a potential candidate for the development of new drugs for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
In cancer research, this compound X has been shown to inhibit the growth of cancer cells in vitro and in vivo. This makes this compound X a potential candidate for the development of new drugs for the treatment of various types of cancer. In drug discovery, this compound X has been used as a scaffold for the synthesis of new compounds with potential therapeutic applications.
作用机制
The mechanism of action of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diisobutylhexanamide X involves the modulation of ion channels, which are involved in the transmission of electrical signals in the brain and other tissues. Specifically, this compound X has been shown to bind to a specific site on the ion channel, thereby altering its activity. This results in changes in the electrical activity of the tissue, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound X are complex and depend on various factors, including the concentration of the compound, the type of tissue, and the specific ion channels that are affected. In general, this compound X has been shown to modulate the activity of ion channels, which can have various effects on the electrical activity of the tissue. This can result in changes in neurotransmitter release, hormone secretion, and other physiological processes.
实验室实验的优点和局限性
One of the main advantages of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diisobutylhexanamide X for lab experiments is its high potency and specificity for certain ion channels. This makes it a valuable tool for studying the role of these channels in various physiological and pathological processes. However, one of the limitations of this compound X is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain types of experiments.
未来方向
There are many potential future directions for the study of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diisobutylhexanamide X. One area of research that holds promise is the development of new drugs based on the structure of this compound X. Another area of research is the study of the effects of this compound X on other ion channels and tissues, which could provide new insights into its mechanism of action and potential applications. Additionally, the development of new synthesis methods for this compound X could improve its efficiency and scalability, making it more accessible for scientific research.
合成方法
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diisobutylhexanamide X can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis method typically involves the use of solvents, catalysts, and other chemicals, and requires careful monitoring of reaction conditions to ensure high yield and purity of the final product. The synthesis of this compound X has been extensively studied, and various modifications to the process have been proposed to improve its efficiency and scalability.
属性
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N,N-bis(2-methylpropyl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-16(2)14-23(15-17(3)4)20(25)12-6-5-9-13-24-21(26)18-10-7-8-11-19(18)22(24)27/h7-8,10-11,16-17H,5-6,9,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYXELOGUMTBIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)CCCCCN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

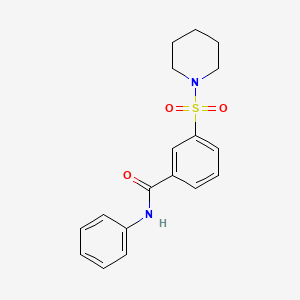
![4-methoxy-6-piperidin-1-yl-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B5917731.png)
![N-[5-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5917739.png)
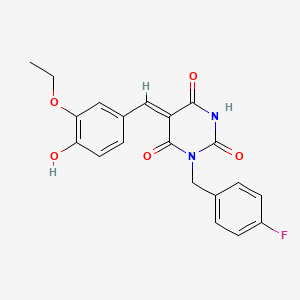
![N~1~,N~1~-diethyl-N~4~-{2-[(isopropylamino)carbonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5917746.png)
![N-{2-[2,6-dimethyl-4-(4-morpholinylsulfonyl)phenoxy]ethyl}acetamide](/img/structure/B5917748.png)
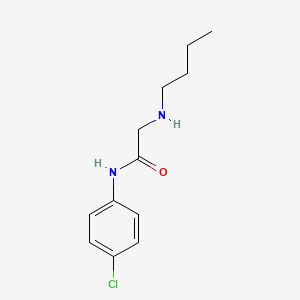
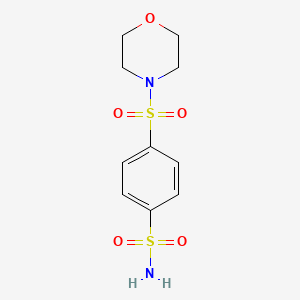
![5-({[2-(diethylamino)ethyl]amino}methylene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917769.png)
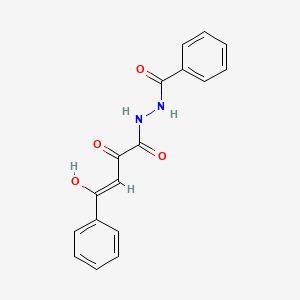
![N-{amino[(5-methyl-1,3-benzoxazol-2-yl)amino]methylene}benzamide](/img/structure/B5917787.png)
![phenyl 4-hydroxy-2-{[(2-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5917799.png)
![dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate](/img/structure/B5917810.png)
